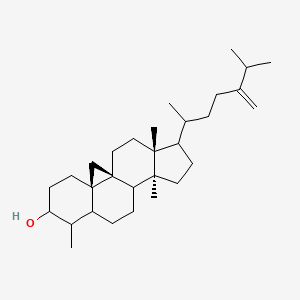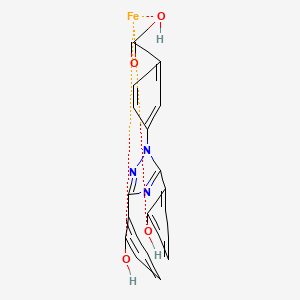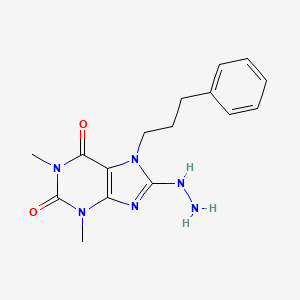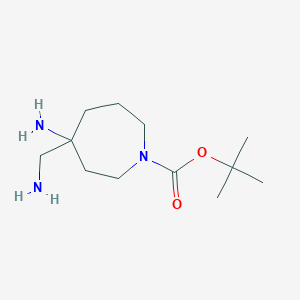
9,19-Cyclo-5alpha,9beta-ergost-24(28)-en-3beta-ol, 4alpha,14-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloeucalenol is a natural organic compound with the chemical formula C30H50O . It is a colorless to yellowish viscous liquid with a peculiar odor. Cycloeucalenol is found in various plants, such as eucalyptus and rosewood. It exhibits a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Preparation Methods
Cycloeucalenol can be extracted from plants or synthesized chemically.
Extraction from Plants: The extraction process typically involves distillation, extraction, and condensation.
Chemical Synthesis: Chemical synthesis methods include the use of specific reagents and catalysts to produce Cycloeucalenol.
Chemical Reactions Analysis
Cycloeucalenol undergoes various chemical reactions, including:
Oxidation: Cycloeucalenol can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Cycloeucalenol into other compounds with different functional groups.
Substitution: Substitution reactions involve replacing one functional group in Cycloeucalenol with another.
A notable reaction is the conversion of Cycloeucalenol to obtusifoliol by cycloeucalenol cycloisomerase, which opens the cyclopropane ring and forms an 8(9) double bond .
Scientific Research Applications
Cycloeucalenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in plant sterol biosynthesis and its effects on cellular processes.
Mechanism of Action
Cycloeucalenol exerts its effects through various molecular targets and pathways. In plants, it is involved in the biosynthesis of sterols, acting as a precursor for the formation of other sterols like obtusifoliol. The enzyme cycloeucalenol cycloisomerase catalyzes the conversion of Cycloeucalenol to obtusifoliol by opening the cyclopropane ring . This process is crucial for the synthesis of plant sterols, which play essential roles in cellular functions and signaling .
Comparison with Similar Compounds
Cycloeucalenol is a cycloartane triterpene, and it can be compared with other similar compounds such as:
Cycloartenol: Another cycloartane triterpene involved in sterol biosynthesis.
Obtusifoliol: A product of Cycloeucalenol conversion, involved in plant sterol synthesis.
Lanosterol: A precursor in the biosynthesis of cholesterol and other sterols in animals and fungi.
Cycloeucalenol is unique due to its specific role in the biosynthesis of plant sterols and its biological activities .
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21?,22?,23?,24?,25?,26?,27-,28+,29-,30+/m1/s1 |
InChI Key |
HUNLTIZKNQDZEI-PCGLKXPPSA-N |
Isomeric SMILES |
CC1C2CCC3[C@@]4(CCC([C@]4(CC[C@@]35[C@@]2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
Canonical SMILES |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N,3-dimethyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14786178.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)
![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)

![2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B14786195.png)


![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B14786213.png)
![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786230.png)

![(1S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B14786251.png)


